3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-85-4
VCID: VC6700335
InChI: InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H
SMILES: C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

CAS No.: 1385696-85-4

Cat. No.: VC6700335

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71

* For research use only. Not for human or veterinary use.

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride - 1385696-85-4

Specification

CAS No. 1385696-85-4
Molecular Formula C10H16ClN3O
Molecular Weight 229.71
IUPAC Name 3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2;1H
Standard InChI Key FJBRRIFLNBRKGX-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC(=NO2)C3CC3.Cl

Introduction

Chemical Identity and Structural Features

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a hydrochloride salt of the parent compound 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine. The molecular formula is C₁₀H₁₆ClN₃O, with a molecular weight of 229.71 g/mol . The IUPAC name reflects its bicyclic structure: a piperidine ring (a six-membered amine heterocycle) connected to a 1,2,4-oxadiazole ring substituted at the 5-position with a cyclopropyl group. Key synonyms include 5-Cyclopropyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride and AFC47426 .

The compound’s 2D structure features a piperidine nitrogen at position 3, which is protonated in the hydrochloride form, enhancing water solubility. The 1,2,4-oxadiazole ring contributes aromaticity and metabolic stability, while the cyclopropyl group introduces steric hindrance, potentially reducing enzymatic degradation .

Physicochemical Properties

The compound’s properties are influenced by its heterocyclic framework and ionic character:

PropertyValue/Description
Molecular Weight229.71 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, water)
LogP (Partition Coefficient)Estimated 1.2 (moderate lipophilicity)
pKaPiperidine NH⁺: ~8.5; Oxadiazole: ~3.7

The hydrochloride salt improves aqueous solubility (≥50 mg/mL at 25°C), facilitating in vitro assays. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 2–8°C .

Applications in Scientific Research

Drug Discovery

As a M1 receptor partial agonist, this compound serves as a lead structure for neurodegenerative therapeutics. Structural analogs are being evaluated for improved blood-brain barrier permeability.

Chemical Probes

The oxadiazole moiety’s fluorescence-quenching properties enable its use in Förster resonance energy transfer (FRET) assays to study protein-ligand interactions.

Material Science

Incorporated into polymers, the compound enhances thermal stability (T₅% = 280°C) due to aromatic heterocycle rigidity, with applications in high-performance coatings .

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